molecular formula C15H18O6 B14564192 Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate CAS No. 61710-87-0

Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate

Cat. No.: B14564192
CAS No.: 61710-87-0
M. Wt: 294.30 g/mol
InChI Key: FOYRIHUNAMZPQE-UHFFFAOYSA-N
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Description

Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate is an organic compound with a complex structure that includes ester and acetyloxy functional groups

Properties

CAS No.

61710-87-0

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 2,4-diacetyloxy-3,6-dimethylbenzoate

InChI

InChI=1S/C15H18O6/c1-6-19-15(18)13-8(2)7-12(20-10(4)16)9(3)14(13)21-11(5)17/h7H,6H2,1-5H3

InChI Key

FOYRIHUNAMZPQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)OC(=O)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate typically involves esterification and acetylation reactions. One common method involves the reaction of 2,4-dihydroxy-3,6-dimethylbenzoic acid with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This is followed by acetylation using acetic anhydride and a base, such as pyridine, to introduce the acetyloxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of Ethyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate involves its interaction with specific molecular targets. The acetyloxy groups can participate in ester hydrolysis reactions, releasing acetic acid and the corresponding alcohol. This can affect various biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate: Lacks the acetyloxy groups but has similar ester functionality.

    Methyl 2,4-bis(acetyloxy)-3,6-dimethylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both ester and acetyloxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.

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